2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester is an organic compound with the molecular formula C13H18O3. This compound is a derivative of benzenepropanoic acid, featuring a hydroxybutyl group and a methyl ester functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of benzenepropanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The hydroxybutyl group can be introduced through a subsequent reaction involving the appropriate butyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, methyl ester: Lacks the hydroxybutyl group, making it less versatile in certain applications.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxy group, which can alter its reactivity and biological activity.
Benzenebutanoic acid, 4-hydroxy-, methyl ester: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2-(4-Hydroxybutyl)benzenepropanoic acid methyl ester is unique due to the presence of both the hydroxybutyl group and the methyl ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-[2-(4-hydroxybutyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O3/c1-17-14(16)10-9-13-7-3-2-6-12(13)8-4-5-11-15/h2-3,6-7,15H,4-5,8-11H2,1H3 |
InChI Key |
JCTLGFYUHPKEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.